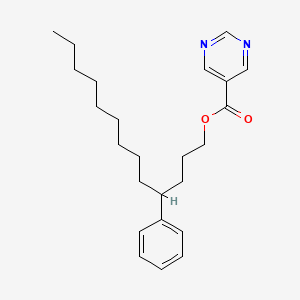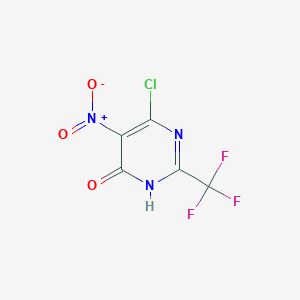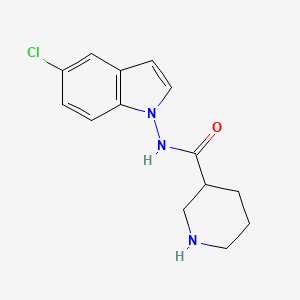
(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a hydroxypropylamino group and two hydroxyl groups, making it an interesting target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and (S)-2-hydroxypropylamine.
Formation of Intermediate: The initial step involves the protection of the hydroxyl groups followed by the formation of an intermediate through nucleophilic substitution.
Deprotection and Purification: The final step involves deprotection of the hydroxyl groups to yield the desired compound. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino group may yield secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a ligand for studying enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-2-(2-Aminoethyl)pyrrolidine-3,4-diol: Similar structure but lacks the hydroxypropyl group.
(3R,4S)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol: Similar structure but lacks the amino group.
Uniqueness
The presence of both the hydroxypropylamino group and the hydroxyl groups in (3R,4S)-2-(2-(((S)-2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol makes it unique compared to other similar compounds. This unique structure may confer specific properties and reactivity that are valuable in various applications.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(3R,4S)-2-[2-[[(2S)-2-hydroxypropyl]amino]ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H20N2O3/c1-6(12)4-10-3-2-7-9(14)8(13)5-11-7/h6-14H,2-5H2,1H3/t6-,7?,8-,9+/m0/s1 |
Clave InChI |
QODUHZPNZZCCNF-BRDYZLGLSA-N |
SMILES isomérico |
C[C@@H](CNCCC1[C@H]([C@H](CN1)O)O)O |
SMILES canónico |
CC(CNCCC1C(C(CN1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


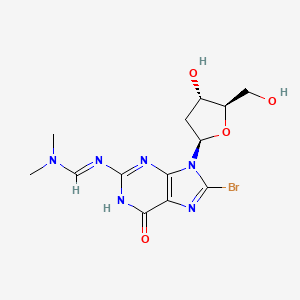
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
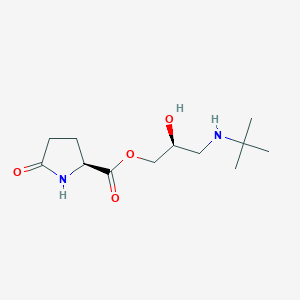
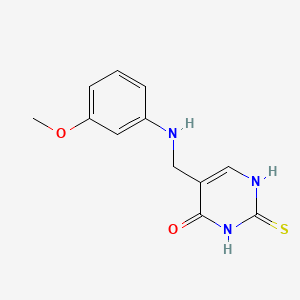
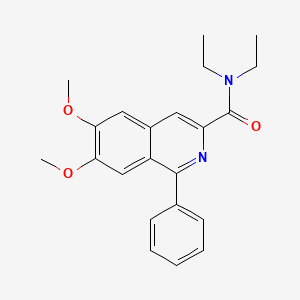



![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
